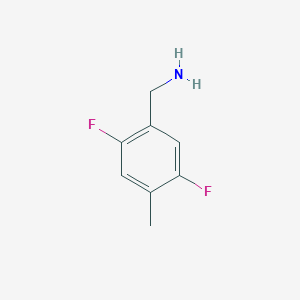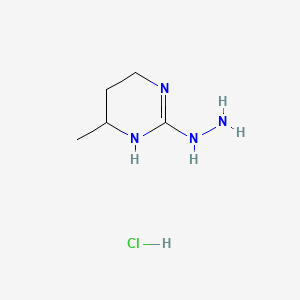![molecular formula C19H12O2S4 B12333297 1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione CAS No. 832732-77-1](/img/structure/B12333297.png)
1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione is an organic compound characterized by the presence of two bithiophene groups attached to a propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione typically involves the reaction of 2,2’-bithiophene with a suitable diketone precursor under specific conditions. One common method is the Claisen condensation reaction, where 2,2’-bithiophene is reacted with a diketone in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The bithiophene groups can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Diketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated bithiophene derivatives.
Scientific Research Applications
1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s bithiophene groups can participate in π-π stacking interactions, which are crucial for its electronic properties. Additionally, the diketone moiety can form hydrogen bonds with biological molecules, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar structure but with phenyl groups instead of bithiophene groups.
1,3-Di(2-dipyridyl)propan-1,3-dione: Contains dipyridyl groups instead of bithiophene groups.
Indane-1,3-dione: A simpler structure with an indane backbone.
Uniqueness
1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione is unique due to the presence of bithiophene groups, which impart distinct electronic properties and potential for applications in organic electronics and materials science. The compound’s ability to undergo various chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.
Properties
CAS No. |
832732-77-1 |
|---|---|
Molecular Formula |
C19H12O2S4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1,3-bis(5-thiophen-2-ylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C19H12O2S4/c20-12(14-5-7-18(24-14)16-3-1-9-22-16)11-13(21)15-6-8-19(25-15)17-4-2-10-23-17/h1-10H,11H2 |
InChI Key |
JLVWUBGGZSKQGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(=O)CC(=O)C3=CC=C(S3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodobenzo[d]isoxazole](/img/structure/B12333227.png)
![(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12333230.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12333233.png)
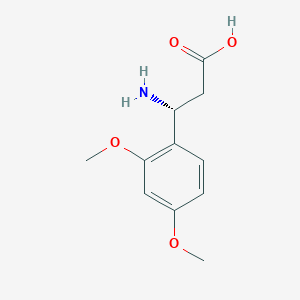
![(S)-N-[(1E)-(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12333246.png)
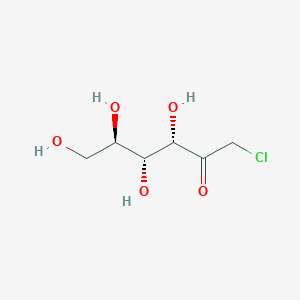
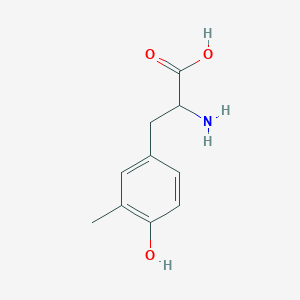
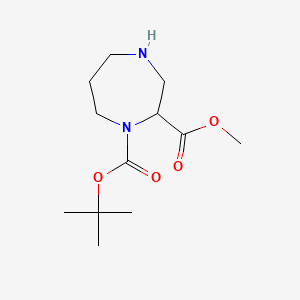
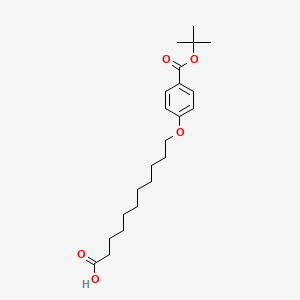
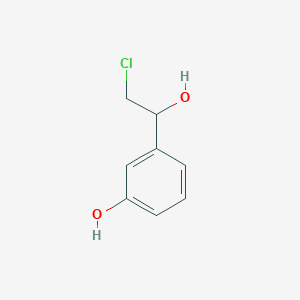
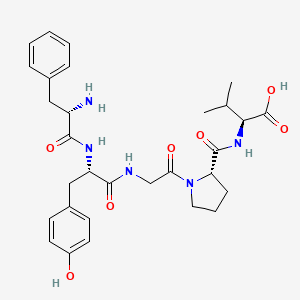
![4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12333292.png)
